5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline”, the synthesis of similar triazoloquinazoline compounds involves aromatic nucleophilic substitution1.Molecular Structure Analysis
The molecular structure of “5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline” would likely involve a triazoloquinazoline core, with a benzhydrylpiperazine group attached. However, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information on this compound, I can’t provide a detailed analysis of its chemical reactions. However, similar compounds have been synthesized via aromatic nucleophilic substitution1.Scientific Research Applications
Cytotoxic and Anticancer Properties : Quinazoline derivatives have demonstrated significant anticancer activity. A study evaluated the cytotoxic/antiproliferative activity of a quinazoline derivative on the HeLa tumor cell line, indicating its potential as an anticancer drug. This compound showed cytotoxic effects on tumor cells and induced morphological changes and necrosis in HeLa cells (Ovádeková et al., 2005).
Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural proof of tetrazolo[1,5-a]quinazoline derivatives, which are closely related to the specified compound. This includes the molecular structure analysis through X-ray structural analysis, demonstrating the compound's potential for further chemical applications (Kalniņa et al., 2014).
Anti-Inflammatory Applications : Studies have also focused on the anti-inflammatory potential of quinazoline derivatives. One such study synthesized and evaluated the anti-inflammatory activity of N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds showed high anti-inflammatory activity in the formalin-induced paw edema test in rats (Martynenko et al., 2019).
Antibacterial and Antifungal Activities : The antibacterial and antifungal properties of some quinazoline derivatives have been explored. In one study, a series of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and screened for antibacterial activities against various bacterial strains, showing promising results (Zeydi et al., 2017).
Synthesis of Various Derivatives for Medicinal Chemistry : The synthesis of various derivatives of [1,2,4]triazolo[1,5-c]quinazolines has been a significant area of research, highlighting the compound's versatility in medicinal chemistry applications. These studies involve complex chemical processes to create new compounds with potential therapeutic benefits (Rajan et al., 2002).
properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O2S/c1-24-16-18-27(19-17-24)42(40,41)33-32-34-31(28-14-8-9-15-29(28)39(32)36-35-33)38-22-20-37(21-23-38)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYJYUKSCERJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.